molecular formula C13H20N2O2S B6979371 [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

Cat. No.: B6979371
M. Wt: 268.38 g/mol
InChI Key: FSMUKCKNEZWMQO-UHFFFAOYSA-N
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Description

[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a synthetic compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a thiazole ring

Properties

IUPAC Name

[4-(1-hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9(8-16)11-3-5-15(6-4-11)13(17)12-7-10(2)18-14-12/h7,9,11,16H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMUKCKNEZWMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N2CCC(CC2)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: Starting from isonipecotic acid, the NH group is protected using di-tert-butyl dicarbonate (Boc) and sodium hydroxide to yield the Boc-protected acid.

    Substitution Reaction: The protected piperidine is then reacted with 1-chloro-3-hydroxypropane under basic conditions to introduce the hydroxypropan-2-yl group.

    Thiazole Ring Formation: The thiazole ring is synthesized separately and then coupled with the substituted piperidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH).

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as hypertension and inflammation due to its inhibitory effects on sEH.

Industry

In the pharmaceutical industry, it is used in the development of new drug candidates and as a reference compound in analytical studies.

Mechanism of Action

The primary mechanism of action of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, and its inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone lies in its dual functionality, combining a piperidine ring with a thiazole ring, which imparts distinct pharmacological properties, particularly its potent inhibition of soluble epoxide hydrolase.

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